molecular formula C18H15N3O2 B14220778 4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol CAS No. 802919-12-6

4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol

Cat. No.: B14220778
CAS No.: 802919-12-6
M. Wt: 305.3 g/mol
InChI Key: YLIZNACRQRRFNU-UHFFFAOYSA-N
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Description

4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol consists of a pyrazolo[1,5-a]pyrimidine core with two phenol groups attached at the 4 and 4’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol typically involves the reaction of aminopyrazole with dicarbonyl compounds. One common method is the Biginelli-type reaction, which can be carried out without the need for a catalyst . The reaction conditions usually involve refluxing the reactants in a suitable solvent such as methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under suitable conditions.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The phenol groups may also contribute to its biological activity by forming hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol is unique due to the presence of two phenol groups, which enhance its ability to form hydrogen bonds and interact with biological targets. This structural feature may contribute to its superior biological activity compared to other similar compounds.

Properties

CAS No.

802919-12-6

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl]phenol

InChI

InChI=1S/C18H15N3O2/c22-14-6-2-12(3-7-14)16-17(13-4-8-15(23)9-5-13)20-21-11-1-10-19-18(16)21/h1-11,18,20,22-23H

InChI Key

YLIZNACRQRRFNU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(C(=C(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)N=C1

Origin of Product

United States

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